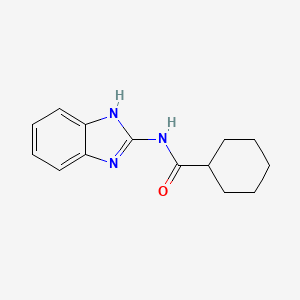

N-1H-benzimidazol-2-ylcyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-1H-benzimidazol-2-ylcyclohexanecarboxamide-like structures, typically involves molecular hybridization strategies. These strategies merge benzimidazole moieties with various other pharmacophoric elements to enhance the compound's biological activity. For example, a study highlighted the synthesis of benzimidazole derivatives bearing a pyrrole carboxamide moiety, demonstrating significant antiproliferative activity against certain cancer cell lines (N. Rasal, R. Sonawane, & S. Jagtap, 2020).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives involves various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectroscopy, to confirm the synthesized compounds' structures. These analyses provide insights into the compounds' molecular geometry, which is crucial for understanding their biological activities. For instance, some studies have utilized NMR and mass spectroscopic methods to confirm the structure of synthesized benzimidazole derivatives (M. A. Sindhe, Y. Bodke, R. Kenchappa, S. Telkar, A. Chandrashekar, & B. Vinoda, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, metal chelation is a common reaction where benzimidazole compounds form complexes with metals, which can influence their pharmacological properties. Studies have detailed the synthesis and characterization of metal chelates of benzimidazole derivatives, showing potential for diverse applications (Jorge R. Angulo-Cornejo, Maria Lino-Pacheco, Rainer Richter, Lothar Hennig, K. H. Hallmeier, & Lothar Beyer, 2000).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are critical for their pharmaceutical application. These properties are influenced by the molecular structure and can be tailored during the synthesis process to meet specific drug formulation requirements. For example, computational and experimental studies assess the physicochemical properties to predict oral bioavailability and drug-likeness (N. Rasal, R. Sonawane, & S. Jagtap, 2020).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, chemical stability, and the ability to participate in hydrogen bonding, are crucial for their interaction with biological targets. These properties are often explored through computational methods, including molecular docking studies, to understand the compounds' mechanism of action at the molecular level. Such analyses have led to the identification of compounds with promising anticancer activity and have provided insights into the design of new therapeutic agents (P. Rode, Akshay Yadav, Ankita V. Chitruk, S. Mohite, & C. Magdum, 2020).

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIQFCQXLDJDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-bromophenoxy)acetyl]piperidine](/img/structure/B5659959.png)

![2-(2-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5659966.png)

![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)

![2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)

![8-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659997.png)

![2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5660000.png)

![[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)

![2-(4-morpholinyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2-(3-pyridinyl)acetamide](/img/structure/B5660016.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)

![8-(6-chloro-2-quinolinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5660045.png)